VU 0360223

概要

説明

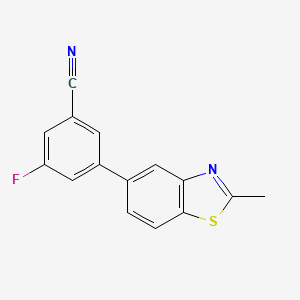

VU 0360223は、代謝型グルタミン酸受容体サブタイプ5(mGluR5)の強力な負のアロステリックモジュレーターです。 そのIC50値は61ナノモルであり、高い効力を示しています 。 この化合物は、主にさまざまな神経学的および精神医学的障害におけるmGluR5の役割を研究するために科学研究で使用されています .

準備方法

合成経路と反応条件

VU 0360223の合成には、市販の出発物質からのいくつかのステップが含まれます反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を確保します .

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成手順をスケールアップすることです。 これには、反応条件の最適化、より大きな反応容器の使用、再結晶やクロマトグラフィーなどの精製技術の実施が含まれ、化合物を大量に得ることができます .

化学反応の分析

反応の種類

VU 0360223は、フッ素原子やニトリル基などの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、さまざまな研究目的のために化合物を修飾するために使用できます .

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、ハロゲン化剤、求核剤、および塩基が含まれます。 反応は通常、制御された温度で有機溶媒中で行われ、目的の生成物の形成を保証します .

主な製品

This compoundを含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、異なる官能基を持つ誘導体の生成につながる可能性があり、これらは化合物の構造活性相関を研究するために使用できます .

科学的研究の応用

VU 0360223は、化学、生物学、医学、および産業の分野で、幅広い科学研究用途があります。主要な用途には次のようなものがあります。

作用機序

VU 0360223はその作用を、mGluR5のアロステリック部位に結合し、その活性を阻害することによって発揮します。このmGluR5活性のモジュレーションは、神経伝達およびシナプス可塑性に関連するさまざまなシグナル伝達経路に影響を与えます。 This compoundによるmGluR5の阻害は、興奮性神経伝達物質の放出を減少させることが示されており、不安や依存症などの状態に治療効果をもたらす可能性があります .

類似化合物との比較

類似化合物

VU 0360223に類似した化合物には、次のようなものがあります。

MPEP(2-メチル-6-(フェニルエチニル)ピリジン): 類似の薬理学的特性を持つ、mGluR5のもう1つの負のアロステリックモジュレーター.

フェノバム(N-(3-クロロフェニル)-N' -(4,5-ジヒドロ-1-メチル-4-オキソ-1H-イミダゾール-2-イル)尿素): mGluR5を標的とする抗不安作用を持つ化合物.

独自性

This compoundは、mGluR5に対する高い効力と選択性のためにユニークです。 高特異性でmGluR5活性をモジュレートできるため、この受容体のさまざまな生理学的および病理学的プロセスにおける役割を研究するための科学研究において貴重なツールとなります.

特性

IUPAC Name |

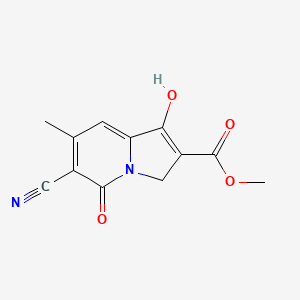

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYUBIJZHYUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)

![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)

![1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone](/img/structure/B579994.png)